(4-Methylfuran-2-YL)methanol
Overview
Description
(4-Methylfuran-2-YL)methanol is an organic compound with the molecular formula C6H8O2 It is a derivative of furan, a heterocyclic organic compound, and features a methyl group at the fourth position and a hydroxymethyl group at the second position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Methylfuran-2-YL)methanol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 4-methylfurfural. This reaction typically employs a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas at room temperature . Another method involves the reduction of 4-methyl-2-furancarboxaldehyde using sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods: Industrial production of this compound often leverages biomass-derived feedstocks. For example, 5-hydroxymethylfurfural (HMF), a platform chemical derived from biomass, can be converted to this compound through catalytic hydrogenation processes . This method is advantageous due to its sustainability and the use of renewable resources.
Chemical Reactions Analysis
Types of Reactions: (4-Methylfuran-2-YL)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 4-methyl-2-furancarboxylic acid
Reduction: 4-methylfuran
Substitution: Various substituted furans depending on the nucleophile used
Scientific Research Applications
(4-Methylfuran-2-YL)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methylfuran-2-YL)methanol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Furfural: A related compound with an aldehyde group instead of a hydroxymethyl group.
5-Hydroxymethylfurfural (HMF): Another furan derivative with a hydroxymethyl group at the fifth position.
2-Methylfuran: A simpler furan derivative with a methyl group at the second position.
Comparison: Compared to furfural and HMF, it offers different functionalization possibilities, making it valuable in various synthetic and industrial processes .
Properties
IUPAC Name |
(4-methylfuran-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-2-6(3-7)8-4-5/h2,4,7H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZPVRIBUPUXRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33845-39-5 | |
Record name | (4-methylfuran-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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